

# Application Notes and Protocols for Kinetic Modeling of **[11C]PHNO** PET Data

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## Compound of Interest

Compound Name: **[11C]Phno**

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### Introduction

[11C]-(+)-4-propyl-9-hydroxynaphthoxazine, abbreviated as **[11C]PHNO**, is a high-affinity agonist radioligand used in Positron Emission Tomography (PET) to study dopamine D2 and D3 receptors in the human brain.<sup>[1][2][3]</sup> As an agonist, **[11C]PHNO** is particularly valuable for investigating the high-affinity state of these receptors and can amplify signals in studies of dopamine release.<sup>[2]</sup> The radioligand shows a preference for D3 receptors, with an affinity that is 30- to 50-fold higher for D3 than for D2 receptors.<sup>[1][2]</sup> Consequently, the specific binding signal of **[11C]PHNO** is a composite of both D2 and D3 receptor contributions, with the proportion varying across different brain regions based on their respective receptor densities.<sup>[1][2][4]</sup>

Accurate quantification of the **[11C]PHNO** signal is crucial for understanding the role of D2/D3 receptors in neuropsychiatric disorders and for assessing the target engagement of novel therapeutics.<sup>[5][6]</sup> Kinetic modeling provides the framework to translate dynamic PET imaging data into meaningful quantitative parameters, such as the binding potential (BP<sub>ND</sub>). This document provides an overview of the established kinetic modeling techniques, relevant quantitative data, and standardized protocols for acquiring and analyzing **[11C]PHNO** PET data.

# Kinetic Modeling Methodologies

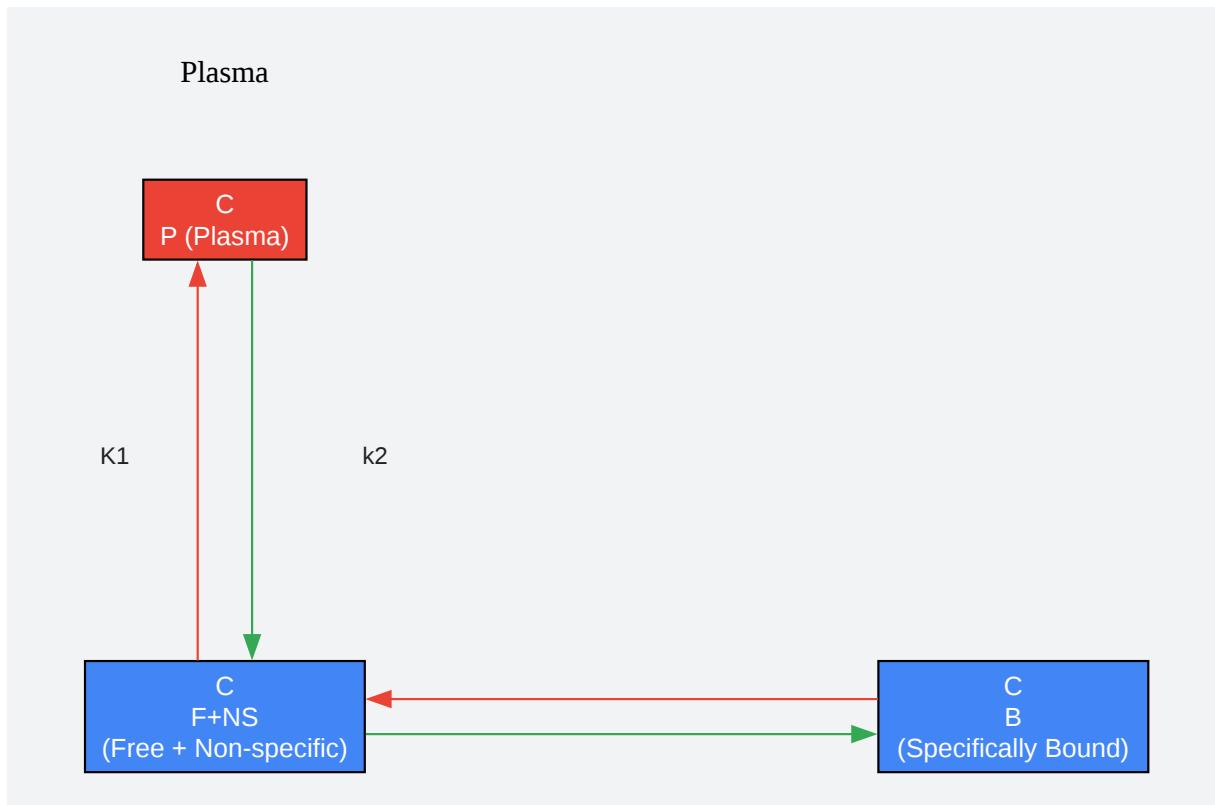
The quantification of **[11C]PHNO** binding can be achieved through two main approaches: those requiring an arterial input function (AIF) and those utilizing a reference region to obviate the need for invasive arterial sampling.[\[7\]](#)

## Arterial Input Function (AIF) Methods

These methods are considered the gold standard as they use direct measurements of the radiotracer concentration in arterial plasma as an input to the model.[\[7\]](#)

### Two-Tissue Compartment Model (2TCM)

The 2TCM is the most widely accepted model for **[11C]PHNO**, as it adequately describes the tracer's behavior in tissue.[\[6\]](#)[\[8\]](#) This model conceptualizes the tissue as comprising two compartments: a "free and non-specific binding" compartment (C\_F+NS\_) and a "specifically bound" compartment (C\_B\_).[\[8\]](#)[\[9\]](#) The model uses four rate constants (K1, k2, k3, k4) to describe the flux of the tracer between plasma and these tissue compartments.[\[8\]](#) While robust, the standard 2TCM can sometimes yield unstable estimates for individual rate constants.[\[6\]](#) To improve stability, constrained versions of the model, such as fixing the K1/k2 ratio to the value obtained in the cerebellum (a region with negligible specific binding), are often employed.[\[6\]](#)[\[10\]](#)



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Fig 1. Two-Tissue Compartment Model (2TCM) for **[11C]PHNO**.

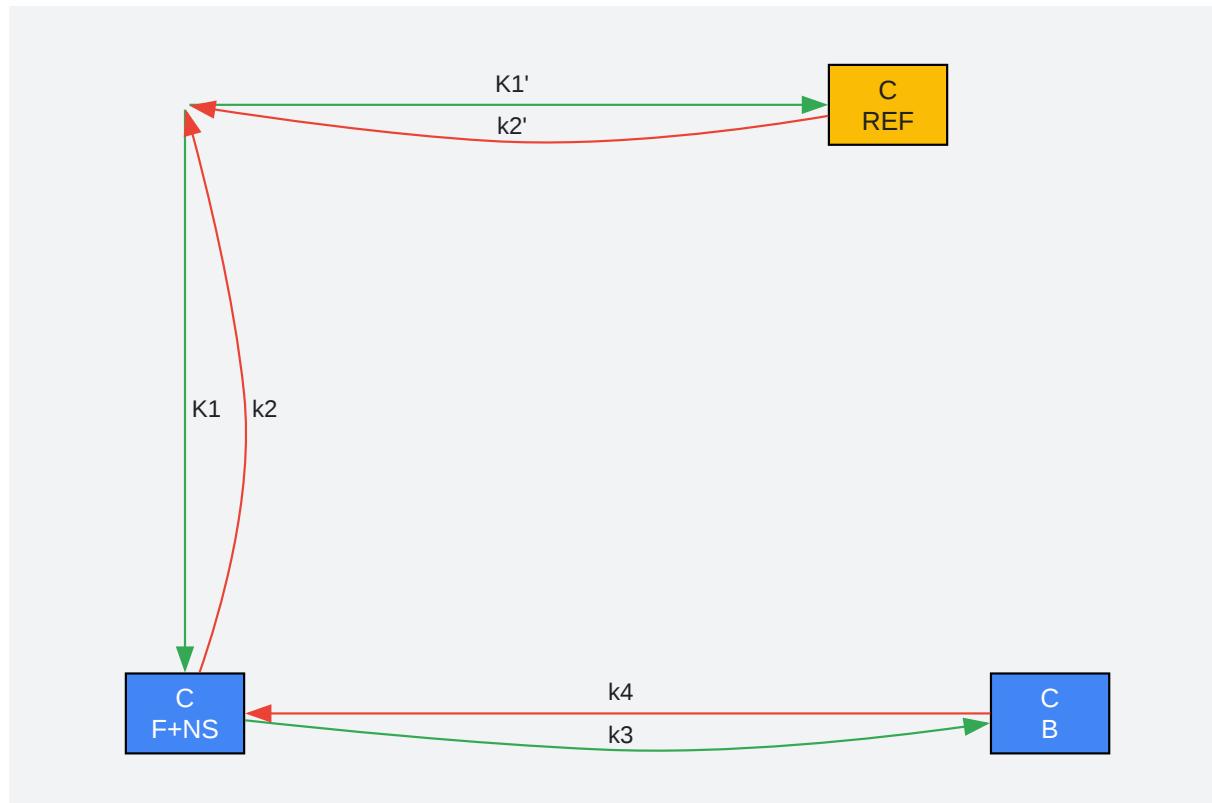
## Reference Region Methods

To avoid the invasive and labor-intensive process of arterial cannulation, simplified reference tissue models (SRTM/SRTM2) are commonly used.[10][11] These models use the time-activity curve (TAC) from a reference region, devoid of specific receptor binding, as a surrogate for the plasma input function.[11][12] For **[11C]PHNO**, the cerebellum is the universally accepted reference region.[2][10]

### Simplified Reference Tissue Model (SRTM/SRTM2)

The SRTM estimates the binding potential relative to the non-displaceable tracer concentration in tissue (BP<sub>ND</sub>).[12] It has been shown to provide BP<sub>ND</sub> values that are highly correlated with those from more complex arterial input models, although they may be underestimated by

approximately 10-11%.<sup>[2][6]</sup> SRTM2 is a variation of the model that can produce parametric images with lower noise.<sup>[2]</sup> Due to the relatively fast kinetics of **[11C]PHNO**, both SRTM and SRTM2 can generate low-noise parametric images of BP\_ND\_ without requiring spatial smoothing.<sup>[2][3]</sup>



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Fig 2. Simplified Reference Tissue Model (SRTM) concept.

## Quantitative Data Summary

The choice of kinetic model influences the resulting quantitative values. The following tables summarize key findings from published **[11C]PHNO** studies.

Table 1: Comparison of Kinetic Modeling Outcomes

Parameter	Model	Key Finding	Reference
BP_ND_	SRTM vs. Constrained 2TCM	SRTM values are highly correlated with 2TCM ( $r=0.98$ ) but show a systematic underestimation of about 11%. <a href="#">[6]</a>	<a href="#">[2]</a> <a href="#">[6]</a>
V_T_ (Total Distribution Volume)	2TCM vs. Logan Plot	V_T_ estimates from 2TCM are highly correlated with those from the invasive Logan graphical approach. <a href="#">[6]</a>	<a href="#">[6]</a>
k3/k4 (Binding Potential)	Unconstrained 2TCM	Provides poor identification and unstable estimates of the k3/k4 ratio. <a href="#">[6]</a>	<a href="#">[6]</a>
k3/k4 (Constrained 2TCM)	Fixing K1/k2 to cerebellum value	Enables stable and reliable estimates of the k3/k4 ratio. <a href="#">[6]</a>	<a href="#">[6]</a>

Table 2: Test-Retest Variability (TRV) of **[11C]PHNO** BP\_ND\_ using SRTM

| Brain Region | Receptor Predominance | Test-Retest Variability (Mean  $|\Delta\text{BP\_ND}_\text{D}|$ %) | Reference | | :--- | :--- | :--- | :--- | | Caudate | D2-rich | ~9% |[\[2\]](#)[\[3\]](#)[\[13\]](#) | | Putamen | D2-rich | ~9% |[\[2\]](#)[\[3\]](#)[\[13\]](#) | | Pallidum | D3-rich | ~6% |[\[2\]](#)[\[3\]](#)[\[13\]](#) | | Thalamus | D3-rich | ~14% |[\[2\]](#)[\[3\]](#)[\[13\]](#) | | Substantia Nigra | D3-rich | ~19% |[\[2\]](#)[\[3\]](#)[\[13\]](#) | | Hypothalamus | D3-rich | ~21% |[\[2\]](#)[\[3\]](#)[\[13\]](#) | |

Note: Variability can be influenced by the PET scanner, reconstruction algorithms, and scan duration.[\[2\]](#)[\[10\]](#)

## Experimental and Data Analysis Protocols Protocol for **[11C]PHNO** PET Data Acquisition

This protocol represents a typical procedure for a human brain **[11C]PHNO** PET study.

- Subject Preparation:

- Subjects should fast for at least 4 hours prior to the scan.
- An intravenous catheter is placed in an antecubital vein for radiotracer injection.
- For studies requiring an AIF, an arterial line is placed in the radial artery for blood sampling.[\[14\]](#)
- The subject's head is positioned comfortably in the PET scanner and immobilized using a head holder to minimize motion.

- Transmission Scan:

- A low-dose CT or a transmission scan using a radioactive source is performed for attenuation correction of the PET data.[\[10\]](#)

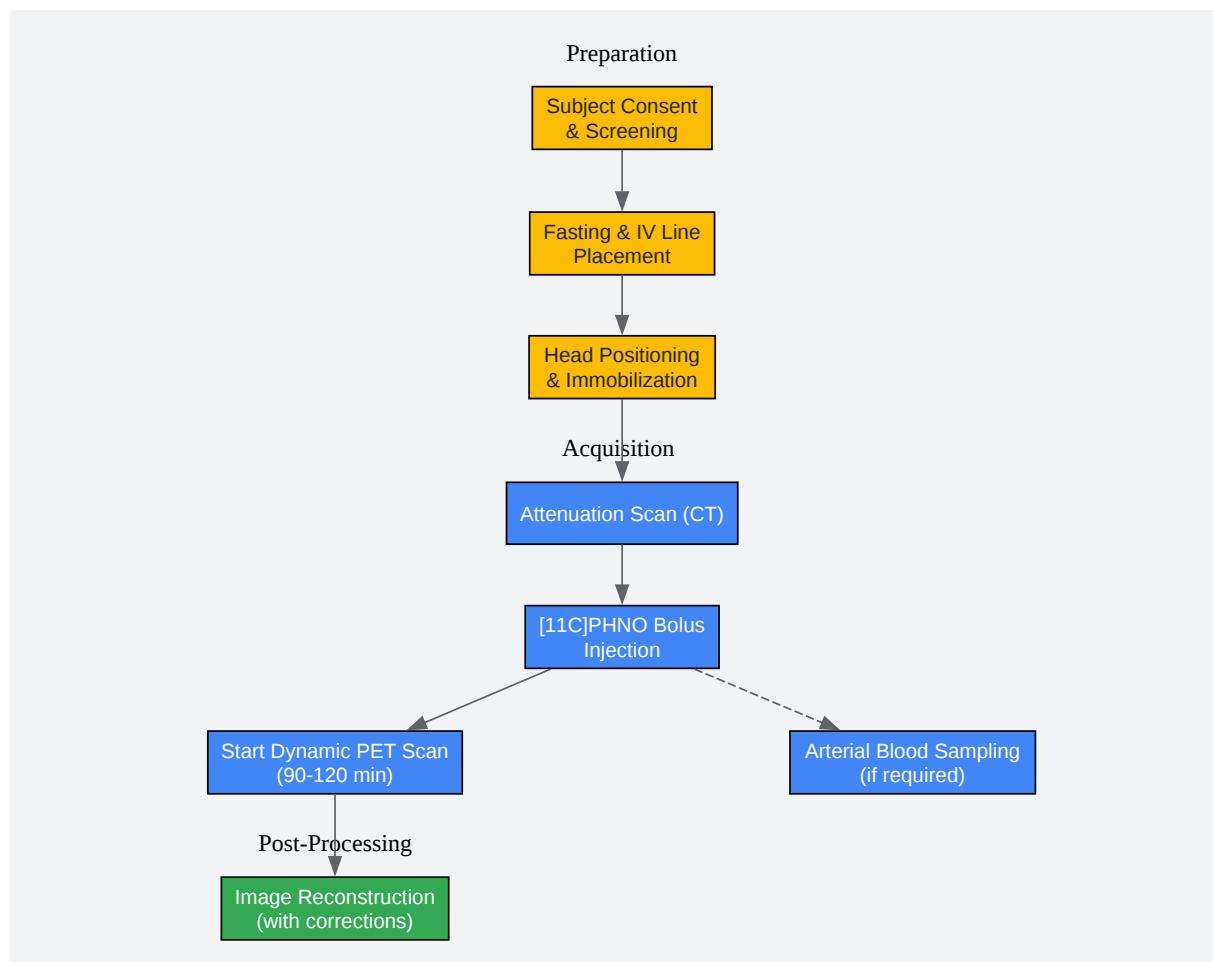
- Radiotracer Administration:

- A bolus of **[11C]PHNO** is injected intravenously. A typical injected dose is around  $137 \pm 14$  MBq.[\[10\]](#)
- The injection line should be flushed immediately with saline (e.g., 10 mL) to ensure complete delivery of the tracer.[\[10\]](#)
- The specific radioactivity and injected mass should be recorded for each scan.[\[10\]](#)

- Dynamic PET Scan:

- Dynamic emission scanning begins simultaneously with the tracer injection.
- A total scan duration of 90 to 120 minutes is recommended.[\[10\]](#) While 120 minutes is often standard, a 90-minute scan may be sufficient for D3-rich regions with modern scanners.[\[10\]](#)

- Data are typically acquired in a series of time frames with increasing duration (e.g., 6x10s, 6x20s, 4x30s, 4x60s, followed by 2-min and 5-min frames).
- Arterial Blood Sampling (if applicable):
  - Manual arterial blood samples are collected frequently in the first few minutes post-injection (e.g., every 10-15 seconds for the first 2 minutes), with decreasing frequency for the remainder of the scan.[14]
  - Samples are analyzed for whole blood and plasma radioactivity and for the fraction of parent **[11C]PHNO** versus its radioactive metabolites.[14]



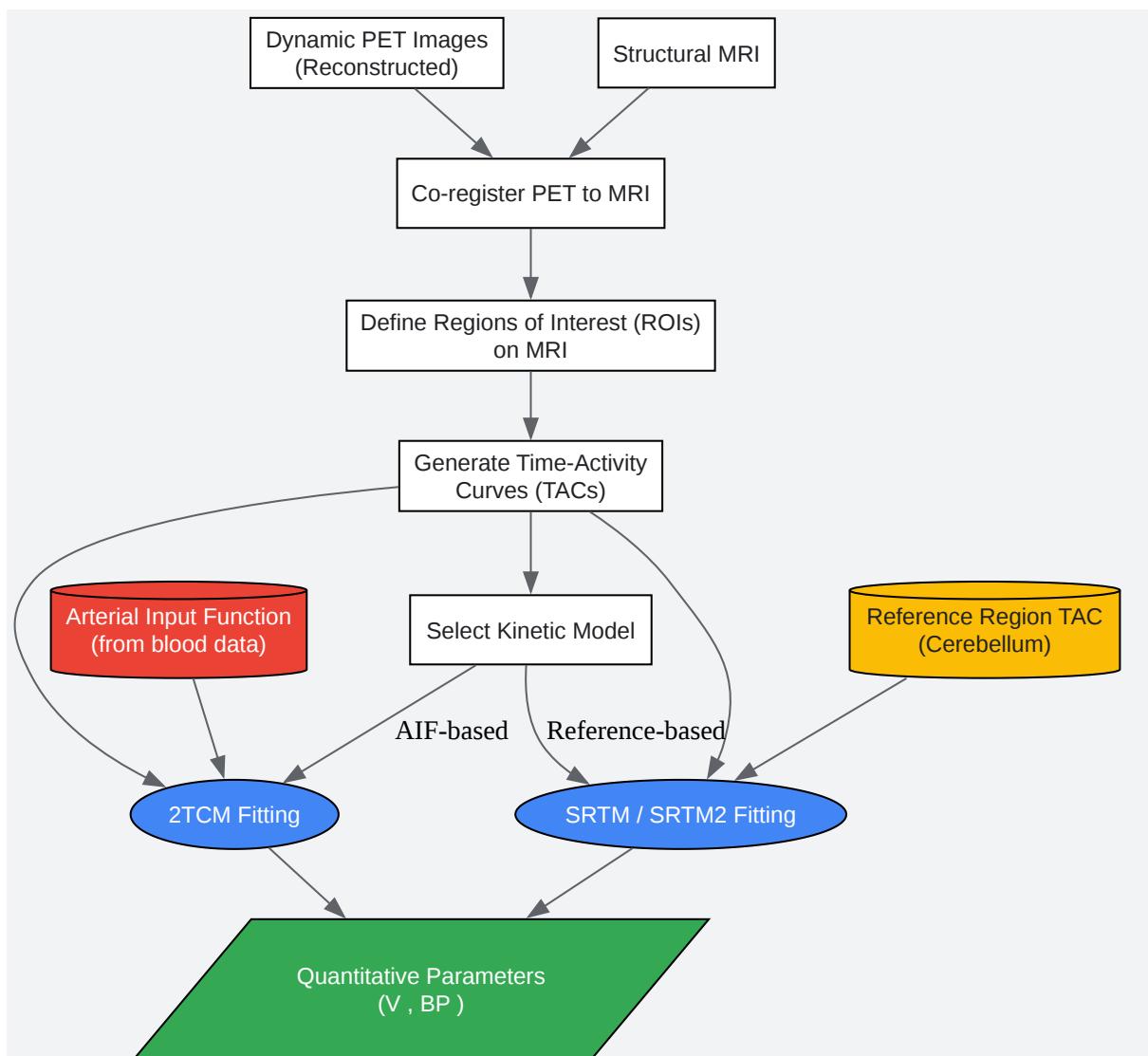
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Fig 3. General experimental workflow for a **[11C]PHNO** PET study.

## Protocol for Kinetic Model Data Analysis

- Image Pre-processing:
  - Reconstruct dynamic PET images with corrections for attenuation, scatter, and radioactive decay.
  - If necessary, perform motion correction by realigning individual PET frames.
  - Co-register the PET images to the subject's structural MRI scan to facilitate accurate anatomical delineation.
- Region of Interest (ROI) Delineation:
  - Define ROIs on the co-registered MRI. Key ROIs for **[11C]PHNO** include D2-rich areas (caudate, putamen) and D3-rich areas (globus pallidus, substantia nigra, thalamus, hypothalamus, ventral striatum).[2][4]
  - The cerebellum ROI, used as the reference region for SRTM, should be carefully drawn on gray matter, avoiding proximity to venous sinuses.
- Time-Activity Curve (TAC) Generation:
  - Apply the defined ROIs to the dynamic PET image series to extract the average radioactivity concentration for each region at each time point, generating regional TACs.
- Kinetic Modeling:
  - For Reference Region Methods (SRTM/SRTM2):
    - Input the target region TAC and the cerebellum reference TAC into the modeling software.
    - Fit the data using the SRTM or SRTM2 algorithm to estimate BP<sub>ND</sub> for each target ROI.[12]
  - For Arterial Input Methods (2TCM):

- Generate the metabolite-corrected arterial plasma input function from the blood sample data.[14]
- Input the AIF and the regional TACs into the modeling software.
- Fit the data using a constrained 2TCM (e.g., fixing K1/k2) to estimate K1, k2, k3, k4, and the total distribution volume (V\_T\_).[6] The binding potential can be calculated as k3/k4.
- Parametric Image Generation (Optional):
  - Apply the chosen kinetic model (e.g., SRTM2) on a voxel-by-voxel basis to the dynamic PET images to generate a parametric image, where each voxel's value represents the estimated BP\_ND\_.[2]



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Fig 4. Workflow for kinetic analysis of  $[11\text{C}]$ PHNO PET data.

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